molecular formula C14H9F3N2 B1449127 6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261819-27-5

6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1449127
CAS RN: 1261819-27-5
M. Wt: 262.23 g/mol
InChI Key: CCOLBRTWZXTWOR-UHFFFAOYSA-N
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Description

“6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Anticancer Activity

  • Synthesis and Biological Evaluation : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, closely related to 6-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine, were synthesized and evaluated for anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancer. Promising bioactivity was observed at micro molar concentrations (Chavva et al., 2013).

Chemical Synthesis and Reactions

  • Bronsted Acids and Bases Effects : The reaction of amines with trifluoromethyl-β-diketones, involving 6-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine, showed that the trifluoromethyl group increased electrophilicity and affected the reaction's regiochemistry (De Rosa et al., 2015).

Structural and Spectral Studies

  • Vibrational Spectra Analysis : Investigations on similar compounds, including 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine, provided insights into the structure and vibrational spectra, aiding in the understanding of the chemical characteristics of related compounds (Bahgat et al., 2009).

Crystallography and Molecular Conformation

  • Crystal Structure Examination : Research on 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine, a compound structurally related to 6-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine, involved determining its crystal structure and investigating the reaction mechanism with unsaturated carbonyl compounds (Liu et al., 2013).

Polymer Synthesis

  • Polymer Development : The synthesis of novel pyridine-containing aromatic diamine monomers, including derivatives of 6-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine, led to the creation of fluorinated pyridine-bridged aromatic poly(ether-imide)s with unique thermal and mechanical properties (Wang et al., 2008).

Safety And Hazards

According to the safety data sheet of a similar compound, “2,3,6-Trifluoro-4-(trifluoromethyl)pyridine”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic .

properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-3-1-9(2-4-11)10-7-13-12(19-8-10)5-6-18-13/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOLBRTWZXTWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=CN3)N=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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